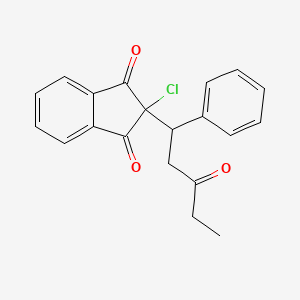
2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione
Übersicht
Beschreibung
2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione, also known as COTI-2, is a small molecule compound that has shown promising results in preclinical studies for cancer treatment.
Wirkmechanismus
2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione works by binding to the core domain of mutant p53, inducing a conformational change that restores its function as a transcription factor. This leads to the upregulation of genes involved in apoptosis and cell cycle arrest, resulting in tumor cell death. 2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the stabilization of mutant p53.
Biochemical and Physiological Effects:
2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione has been shown to induce apoptosis and inhibit tumor growth in preclinical studies. It has also been shown to have low toxicity in normal cells, indicating a favorable safety profile. 2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione has been found to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione is its ability to target mutant p53, which is commonly found in many types of cancer. This makes it a promising candidate for cancer treatment, especially for those with limited treatment options. However, one limitation of 2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione is its limited solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to evaluate the efficacy of 2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione in combination with other anticancer agents. Additionally, further preclinical studies are needed to determine the safety and efficacy of 2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione in vivo. Clinical trials are also needed to evaluate the potential of 2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione as a cancer treatment in humans.
Conclusion:
In conclusion, 2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione is a promising small molecule compound that has shown efficacy against a wide range of cancer cell lines. Its ability to target mutant p53 makes it a potential candidate for cancer treatment. However, further research is needed to optimize its synthesis method, evaluate its safety and efficacy in vivo, and determine its potential as a cancer treatment in humans.
Wissenschaftliche Forschungsanwendungen
2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione has been extensively studied for its potential as an anticancer agent. It has shown efficacy against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. 2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione has been shown to inhibit the mutant p53 protein, which is commonly found in many types of cancer and is associated with poor prognosis. By restoring the function of p53, 2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione induces apoptosis and inhibits tumor growth.
Eigenschaften
IUPAC Name |
2-chloro-2-(3-oxo-1-phenylpentyl)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3/c1-2-14(22)12-17(13-8-4-3-5-9-13)20(21)18(23)15-10-6-7-11-16(15)19(20)24/h3-11,17H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFOQYSCXOKLBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(C1=CC=CC=C1)C2(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-(3-oxo-1-phenyl-pentyl)-indan-1,3-dione | |
CAS RN |
42581-24-8 | |
| Record name | 2-CHLORO-2-(3-OXO-1-PHENYL-PENTYL)-INDAN-1,3-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3839080.png)

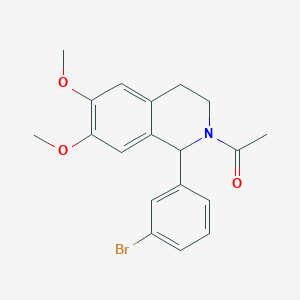
![diethyl [2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]malonate](/img/structure/B3839095.png)
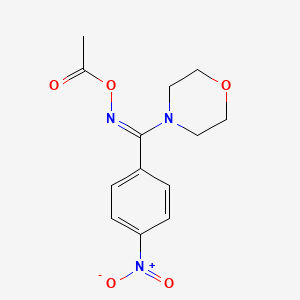
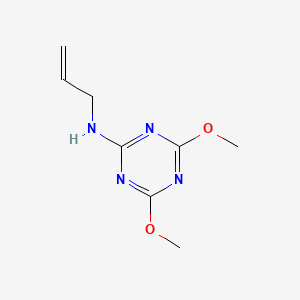

![3-(4-chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839132.png)
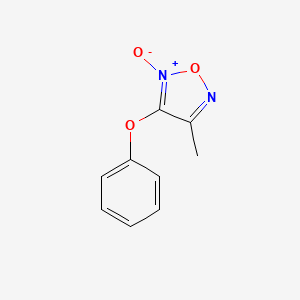

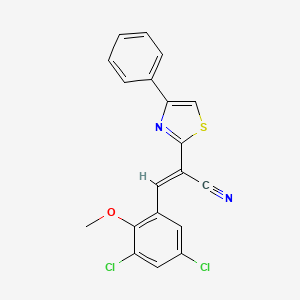
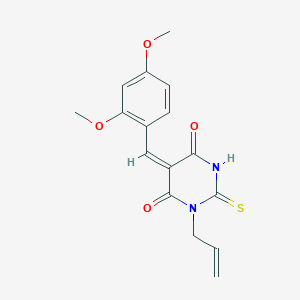
![5-methyl-2-phenyl-4-{[(2,4,6-tribromophenyl)amino]methylene}-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3839177.png)
![3-benzoyl-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B3839182.png)